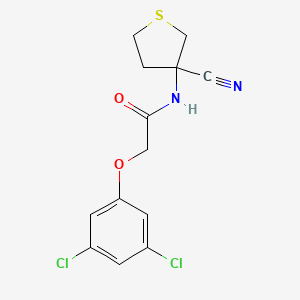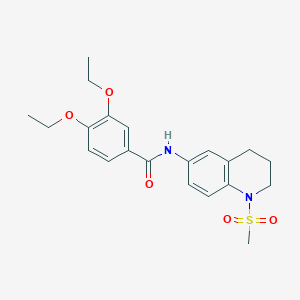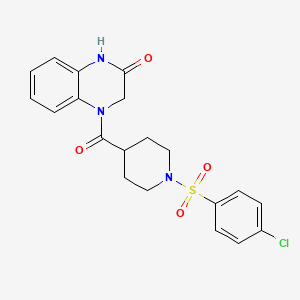![molecular formula C17H8ClF4NO2 B2412104 3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 1788630-07-8](/img/structure/B2412104.png)
3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione, commonly known as CFTR inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound has been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
Wissenschaftliche Forschungsanwendungen
Luminescent Polymer Development
- Researchers have investigated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are related to your compound, for their strong fluorescence and quantum yield properties. These polymers, due to their solubility and optical properties, have potential applications in electronics and photonics (Zhang & Tieke, 2008).
Potential Anti-Cancer Therapeutics
- Pyrrole derivatives, including those structurally related to the compound you mentioned, have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These compounds have shown promise in binding with EGFR and VEGFR, forming stable complexes, and inducing apoptosis in malignant cells, suggesting their potential as anti-cancer therapeutics (Kuznietsova et al., 2019).
Photoluminescent Conjugated Polymers
- Another study focused on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, related to your compound. These polymers displayed strong photoluminescence, which makes them suitable for electronic applications (Beyerlein & Tieke, 2000).
Synthesis and Properties of Pyrrolo Derivatives
- The synthesis and properties of various pyrrolo derivatives, including isoDPP derivatives, have been explored. These compounds have been investigated for their potential in forming thin films, which could be relevant for electronics and material science applications (Gendron et al., 2014).
Anti-HIV-1 Activity
- Modified pyrrole-2,5-dione scaffolds have been investigated for their antiviral potencies against HIV-1. Some compounds showed significant anti-HIV-1 activities, indicating potential for further optimization into clinical anti-HIV agents (Liu et al., 2016).
Deeply Colored Polymers
- Studies have also been conducted on deeply colored polymers containing tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers' solubility and color properties make them interesting for applications where color and solubility are important (Welterlich, Charov, & Tieke, 2012).
COX-2 Inhibition Study
- The compound has been evaluated as a COX-2 inhibitor, which is significant in the development of anti-inflammatory drugs (Shin et al., 2012).
Corrosion Inhibition
- Pyrrole-2,5-dione derivatives have been explored as corrosion inhibitors for carbon steel, which is relevant in the field of materials science and engineering (Zarrouk et al., 2015).
Eigenschaften
IUPAC Name |
3-chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClF4NO2/c18-14-13(9-1-5-11(19)6-2-9)15(24)23(16(14)25)12-7-3-10(4-8-12)17(20,21)22/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFFPPNLQXUVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412023.png)

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2412027.png)
![2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2412028.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2412029.png)
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)
![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)
![6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2412040.png)
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)